(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid

Catalog No.
S13987405
CAS No.
M.F
C24H25NO4
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)...

Product Name

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethylhept-4-ynoic acid

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H25NO4/c1-24(2,3)14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,13,15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

XODIOGVIIYLJGJ-NRFANRHFSA-N

Canonical SMILES

CC(C)(C)C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The compound (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid is a synthetic amino acid derivative notable for its structural complexity and potential biological applications. It features a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protecting group for amino acids. The molecular formula of this compound is C21H25N1O4C_{21}H_{25}N_{1}O_{4}, and it has a molecular weight of approximately 357.44 g/mol.

The compound's structure includes a heptynoic acid backbone, which contributes to its unique properties and reactivity. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, making it suitable for various

The chemical reactivity of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid can be attributed to its functional groups:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which is useful in peptide synthesis.
  • Esterification: The carboxylic acid can also react with alcohols to form esters, enhancing its utility in organic synthesis.
  • Alkyne Reactions: The alkyne functionality allows for reactions such as cycloadditions and hydrosilylations, which can be exploited in synthetic organic chemistry.

Research indicates that compounds similar to (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid exhibit significant biological activities, particularly in the realm of drug discovery. These compounds may act as inhibitors or modulators of various biological pathways, potentially impacting:

  • Enzyme Activity: By acting as competitive inhibitors or substrates for enzymes involved in metabolic pathways.
  • Receptor Interactions: Engaging with G-protein coupled receptors or other membrane proteins, influencing cellular signaling pathways.

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This can be achieved through the reaction of fluorenylmethanol with phosgene or an equivalent reagent to introduce the protecting group.
  • Alkyne Introduction: The alkyne moiety can be introduced via Sonogashira coupling or similar cross-coupling reactions.
  • Final Coupling: The final step may involve coupling the protected amino acid with the heptyne derivative through standard amide bond formation techniques.

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid finds applications in:

  • Peptide Synthesis: Utilized as a building block for synthesizing peptides and proteins due to its stable protecting group.
  • Drug Development: Investigated for potential therapeutic properties against various diseases by modulating biological targets.
  • Chemical Research: Employed in synthetic organic chemistry as a versatile intermediate in the preparation of complex molecules.

Studies involving (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid have focused on:

  • Binding Affinity: Evaluating how well this compound binds to specific enzymes or receptors compared to related compounds.
  • Mechanism of Action: Understanding the biochemical pathways influenced by this compound through cellular assays and molecular docking studies.

Several compounds share structural features with (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acidCyclopentane ringDifferent ring structure affects sterics and reactivity .
(S)-5-Azido-2-(Fmoc-amino)pentanoic acidAzido groupUseful for click chemistry applications .
(R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino) - 2-methylpentanoic acidMethyl substitutionVariations in side chain influence biological activity .

Uniqueness

The uniqueness of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid lies in its combination of a fluorenyl protecting group with a heptyne backbone, which provides distinct reactivity patterns and potential applications that are not present in simpler amino acids or derivatives. This structural complexity allows for diverse modifications and exploration in medicinal chemistry and synthetic biology.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

391.17835828 g/mol

Monoisotopic Mass

391.17835828 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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